Cas no 2172548-08-0 (2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid)

2-{N-Benzyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid is a specialized Fmoc-protected amino acid derivative used primarily in peptide synthesis. Its key advantages include the presence of the Fmoc group, which provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The benzyl and phenylpropanamido side chains enhance structural versatility, making it suitable for introducing hydrophobic or aromatic motifs into peptide sequences. The carboxylic acid functionality allows for further conjugation or elongation of peptide chains. This compound is particularly valuable in medicinal chemistry and bioconjugation applications, where precise control over peptide assembly is required. Its stability and reactivity profile make it a reliable intermediate in complex synthetic workflows.
2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid structure
2172548-08-0 structure
Product name:2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid
CAS No:2172548-08-0
MF:C33H30N2O5
MW:534.601708889008
CID:5969877
PubChem ID:165583060

2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid
    • 2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
    • EN300-1530206
    • 2172548-08-0
    • Inchi: 1S/C33H30N2O5/c36-31(35(21-32(37)38)20-24-9-2-1-3-10-24)18-17-23-11-8-12-25(19-23)34-33(39)40-22-30-28-15-6-4-13-26(28)27-14-5-7-16-29(27)30/h1-16,19,30H,17-18,20-22H2,(H,34,39)(H,37,38)
    • InChI Key: CXSZSECDEQQRJN-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)CCC(N(CC(=O)O)CC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 534.21547206g/mol
  • Monoisotopic Mass: 534.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 836
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 95.9Ų

2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1530206-0.5g
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1530206-5.0g
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
5g
$9769.0 2023-06-05
Enamine
EN300-1530206-1.0g
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
1g
$3368.0 2023-06-05
Enamine
EN300-1530206-0.25g
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1530206-2.5g
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1530206-100mg
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1530206-2500mg
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530206-5000mg
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1530206-10000mg
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1530206-1000mg
2-{N-benzyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}acetic acid
2172548-08-0
1000mg
$3368.0 2023-09-26

2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid Related Literature

Additional information on 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid

Recent Advances in the Study of 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid (CAS: 2172548-08-0)

The compound 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid (CAS: 2172548-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its synthetic pathways, biological activities, and therapeutic potential. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the benzyl moiety makes it a versatile intermediate for peptide synthesis and other chemical modifications.

Recent research has focused on optimizing the synthesis of 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route that utilizes solid-phase peptide synthesis (SPPS) techniques, achieving a yield of over 85% with high purity. The study also highlighted the compound's stability under various conditions, making it a reliable candidate for further derivatization. Additionally, the use of Fmoc-protected amino acids in the synthesis process was found to enhance the efficiency of subsequent coupling reactions, which is crucial for the development of peptide-based therapeutics.

In terms of biological activity, preliminary studies have shown that 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 12.5 µM. This finding suggests its potential as a lead compound for the development of anti-inflammatory agents. However, further in vivo studies are required to validate its efficacy and safety profile.

The compound's role in drug delivery systems has also been explored. A recent investigation published in Advanced Drug Delivery Reviews (2023) highlighted its utility as a linker molecule in prodrug designs. The study revealed that the Fmoc group could be selectively cleaved under physiological conditions, enabling controlled release of active pharmaceutical ingredients (APIs). This property is particularly advantageous for targeted drug delivery, minimizing off-target effects and improving therapeutic outcomes. The benzyl moiety, on the other hand, was found to enhance the lipophilicity of the resulting conjugates, facilitating better cellular uptake.

Despite these promising findings, challenges remain in the widespread application of 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid. For instance, its relatively large molecular weight and complex structure may pose difficulties in formulation and pharmacokinetic optimization. Future research directions include the development of simplified analogs with improved bioavailability and the exploration of its interactions with other biological targets. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the therapeutic potential of this compound.

In conclusion, 2-{N-benzyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}acetic acid (CAS: 2172548-08-0) represents a promising scaffold in medicinal chemistry, with applications ranging from peptide synthesis to anti-inflammatory drug development. Continued research into its synthetic methodologies, biological activities, and drug delivery capabilities will undoubtedly contribute to its advancement in the pharmaceutical industry. The insights gained from recent studies underscore the importance of this compound as a valuable tool for both academic and industrial research.

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